molecular formula C19H20N4O3 B2876569 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775557-01-1

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No. B2876569
CAS RN: 1775557-01-1
M. Wt: 352.394
InChI Key: WGDPQPPWIFFKTJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the substituents attached to the oxadiazole ring .

Scientific Research Applications

Synthetic Pathways and Mechanistic Insights

Research into similar compounds has focused on developing synthetic methodologies and understanding the mechanistic pathways of reactions involving pyrimidine, oxadiazole, and related heterocyclic structures. For example, studies have detailed the synthesis of [1-(15)N]-labeled oxadiazolopyrimidine diones, which serve as tools for mechanistic investigations in organic and medicinal chemistry (Sako et al., 2000). These methodologies offer pathways for labeling and studying similar compounds, providing essential insights into their chemical behavior and potential applications in drug design and development.

Applications in Material Science and Chemosensors

Another avenue of research involves the exploration of oxadiazole and pyrimidine derivatives as materials for specific applications, such as chemosensors. For instance, 1,8-naphthalimide derivatives, which include structural motifs similar to the compound , have been synthesized and employed as efficient reversible colorimetric and fluorescent chemosensors for ion detection (Zhang et al., 2020). This research underscores the potential utility of structurally related compounds in developing new materials with specific sensing capabilities.

Mechanism of Action

Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole derivative would depend on its specific structure and properties. It’s important to refer to the relevant safety data sheets or other resources for specific information .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-15-20-17(21-26-15)16-14-10-6-7-11-22(14)19(25)23(18(16)24)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDPQPPWIFFKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

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